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Compound of Interest

Compound Name: AM-966

Cat. No.: B605391 Get Quote

This technical support center provides information on compounds identified in relation to the

query "AM-966". It is important to note that preclinical data is available for compounds

designated as AM966 (a lysophosphatidic acid receptor 1 antagonist) and AMG 966 (a bi-

specific antibody), but not for a compound with the exact name "AM-966". This guide

addresses potential issues researchers may encounter during their experiments with these

compounds.

Frequently Asked Questions (FAQs)
Q1: I am searching for side effects of "AM-966" in animal studies, but cannot find any

information. Why?

Our database indicates that the designation "AM-966" is not uniquely associated with a specific

compound in published preclinical studies. It is possible that this is a typographical error or an

internal compound name. Researchers are advised to verify the chemical name or CAS

number of their compound. The most relevant publicly available information pertains to

"AM966" (without a hyphen) and "AMG 966".

Q2: What is the known preclinical safety profile of AM966?

Preclinical data on AM966, a selective LPA1 receptor antagonist, presents seemingly

contradictory findings that require careful consideration in experimental design. In vitro studies

have shown that AM966 can increase the permeability of human lung microvascular endothelial

cells[1][2][3]. Conversely, in vivo studies in a mouse model of bleomycin-induced lung injury

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b605391?utm_src=pdf-interest
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://www.benchchem.com/product/b605391?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5350330/
https://www.researchgate.net/publication/302920957_ID_114_AN_ANTAGONIST_OF_LYSOPHOSPHATIDIC_ACID_RECEPTOR1_AM966_INCREASES_PULMONARY_ENDOTHELIAL_PERMEABILITY_THROUGH_ACTIVATION_OF_VE-CADHERIN
https://pubmed.ncbi.nlm.nih.gov/28348461/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reported that AM966 reduces vascular leakage, inflammation, and lung injury[4]. This suggests

that the in vivo effects of AM966 may be more complex and context-dependent than what is

observed in isolated cell cultures.

Q3: What are the reported findings for AMG 966?

AMG 966 is a bi-specific, heteroimmunoglobulin molecule targeting both tumor necrosis factor-

alpha (TNFα) and TNF-like ligand 1A (TL1A)[5]. Information on this compound comes from a

first-in-human clinical study, not extensive animal toxicology studies. The primary finding in this

study was a high incidence of anti-drug antibodies (ADA) in human subjects, which led to a

loss of drug exposure[5]. While no significant safety concerns were noted, an unexpected

increase in serum TNFα levels was observed[5].

Troubleshooting Guide
Issue: Discrepancy Between In Vitro and In Vivo Results
for AM966
Problem: My in vitro experiments with AM966 show increased endothelial cell permeability, but

published in vivo data suggests it has protective effects on vascular leakage.

Possible Causes and Solutions:

Different Biological Contexts: The in vitro model using human lung microvascular endothelial

cells (HLMVECs) isolates the direct effect of AM966 on endothelial cell junctions[1][3]. The in

vivo mouse model of bleomycin-induced lung injury involves a complex interplay of various

cell types, inflammatory mediators, and physiological responses[4]. The protective effect in

vivo might be due to AM966's anti-inflammatory or anti-fibrotic properties that outweigh its

direct effect on endothelial permeability in a disease state.

Recommendation: When designing your experiments, consider the specific biological

question you are asking. If you are studying the direct effect on endothelial cells, in vitro

models are appropriate. If you are investigating the overall therapeutic effect in a disease

model, in vivo studies are necessary. We recommend running parallel experiments to

correlate in vitro and in vivo findings.
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Dose and Concentration Differences: The concentrations of AM966 used in vitro may not

directly translate to the effective concentrations at the tissue level in vivo.

Recommendation: Conduct dose-response studies both in vitro and in vivo to determine

the optimal concentration/dosage for your specific experimental setup.

Species-Specific Effects: The in vitro studies were conducted on human cells, while the in

vivo studies were in mice. There might be species-specific differences in the response to

AM966.

Recommendation: If possible, use species-matched cells for your in vitro experiments to

better predict the in vivo response in that species.

Data Presentation
Table 1: Summary of Preclinical Findings for AM966
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Parameter

In Vitro Findings (Human

Lung Microvascular

Endothelial Cells)

In Vivo Findings (Bleomycin-

Induced Lung Injury Mouse

Model)

Compound AM966 (LPA1 antagonist) AM966 (LPA1 antagonist)

Effect on Vascular Permeability

Increased permeability,

evidenced by decreased

transendothelial electrical

resistance (TEER)[1][3].

Reduced vascular leakage[4].

Mechanism of Action

Activation of RhoA/Rho kinase

pathway, leading to

phosphorylation of myosin light

chain (MLC) and VE-

cadherin[1][3].

Not fully elucidated, but likely

related to anti-inflammatory

and anti-fibrotic effects[4].

Other Effects

Increased stress fibers and

gap formation between

endothelial cells[3].

Reduced lung injury and

inflammation. Decreased

mortality and fibrosis at later

time points[4].

Dosage/Concentration 1.0 µM for in vitro assays[1].
30 mg/kg, BID for in vivo

studies[4].

Experimental Protocols
Key Experiment: In Vitro Endothelial Permeability Assay
with AM966

Cell Culture: Human lung microvascular endothelial cells (HLMVECs) are cultured to

confluence on electric cell-substrate impedance sensing (ECIS) arrays.

Treatment: Cells are starved for 3 hours and then treated with AM966 (e.g., 1.0 µM).

Permeability Measurement: Transendothelial electrical resistance (TEER) is measured

continuously using an ECIS system. A decrease in TEER indicates an increase in endothelial

permeability[1][3].
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Mechanism Analysis:

RhoA Activation Assay: Following treatment with AM966, cell lysates are collected, and

activated RhoA is immunoprecipitated and quantified by Western blot[1].

Western Blot for Phosphorylated Proteins: Cell lysates are immunoblotted with antibodies

against phospho-VE-cadherin and phospho-myosin light chain to assess the activation of

downstream signaling pathways[1][3].
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Caption: Signaling pathway of AM966 leading to increased endothelial permeability in vitro.
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Caption: Experimental workflow for investigating the effects of AM966.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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